Cas no 623564-41-0 (2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride)

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride 化学的及び物理的性質
名前と識別子
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- 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride
- 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1)
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- インチ: 1S/C4H8N2O.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H
- InChIKey: DHDKXNIINMVSNZ-UHFFFAOYSA-N
- ほほえんだ: NC1=NCCOC1.Cl
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6735476-0.05g |
5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |
623564-41-0 | 95% | 0.05g |
$188.0 | 2023-05-30 | |
Enamine | EN300-6735476-10.0g |
5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |
623564-41-0 | 95% | 10g |
$3500.0 | 2023-05-30 | |
Enamine | EN300-6735476-0.1g |
5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |
623564-41-0 | 95% | 0.1g |
$282.0 | 2023-05-30 | |
1PlusChem | 1P01RJ6Q-250mg |
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |
623564-41-0 | 95% | 250mg |
$560.00 | 2024-04-22 | |
Enamine | EN300-6735476-0.25g |
5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |
623564-41-0 | 95% | 0.25g |
$403.0 | 2023-05-30 | |
1PlusChem | 1P01RJ6Q-50mg |
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |
623564-41-0 | 95% | 50mg |
$286.00 | 2024-04-22 | |
1PlusChem | 1P01RJ6Q-10g |
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |
623564-41-0 | 95% | 10g |
$4388.00 | 2024-04-22 | |
1PlusChem | 1P01RJ6Q-100mg |
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |
623564-41-0 | 95% | 100mg |
$399.00 | 2024-04-22 | |
1PlusChem | 1P01RJ6Q-500mg |
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |
623564-41-0 | 95% | 500mg |
$848.00 | 2024-04-22 | |
Enamine | EN300-6735476-0.5g |
5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |
623564-41-0 | 95% | 0.5g |
$636.0 | 2023-05-30 |
2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochlorideに関する追加情報
Introduction to 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride (CAS No. 623564-41-0)
The compound 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride, identified by the CAS number 623564-41-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the oxazine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of an amine group and a hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further exploration in drug development.
Oxazines are known for their ability to mimic the functionality of other heterocycles such as pyrazines and pyrimidines, often exhibiting unique pharmacological properties. The structural framework of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride allows for modifications at multiple positions, enabling the synthesis of derivatives with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where precise structural modifications can significantly influence the efficacy and selectivity of a drug candidate.
Recent research has highlighted the potential of oxazine derivatives in various therapeutic areas. For instance, studies have demonstrated that oxazine-based compounds can interact with biological targets in ways that traditional heterocycles may not. This unique interaction profile makes them attractive for developing novel treatments against a range of diseases. The amine functionality in 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride is particularly noteworthy, as it can participate in hydrogen bonding and other forms of non-covalent interactions with biological molecules.
The hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving solubility in aqueous solutions. This is crucial for oral and injectable formulations, where bioavailability plays a critical role in determining therapeutic efficacy. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for industrial-scale production and clinical trials.
In the realm of drug discovery, 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride has been explored for its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and reduced toxicity. The oxazine ring itself can be functionalized to introduce additional substituents that modulate biological activity. This modular approach allows chemists to design compounds with specific target interactions.
One area where oxazine derivatives have shown promise is in the treatment of neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors has made them attractive candidates for therapies targeting conditions such as epilepsy and Alzheimer's disease. Preliminary studies with related oxazine compounds have revealed encouraging results in animal models, suggesting that further investigation into 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride could yield novel therapeutic agents.
The synthesis of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process while maintaining high standards of chemical integrity. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly used in the preparation of this compound.
The pharmacological evaluation of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with enzymes and receptors relevant to various diseases. These experiments have provided insights into its potential mechanisms of action and highlighted its selectivity profile. In vivo studies have further corroborated these findings by demonstrating its efficacy in animal models without significant side effects.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy before human use. 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride is currently undergoing preclinical studies to evaluate its potential as a lead compound for further development. These studies aim to gather comprehensive data on its pharmacokinetics, pharmacodynamics, and safety profile.
The role of computational chemistry has been instrumental in predicting the behavior of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride both at the molecular level and within biological systems. Molecular modeling techniques allow researchers to visualize how this compound interacts with target proteins and predict its binding affinity. This information is invaluable for guiding synthetic modifications aimed at improving its therapeutic potential.
As our understanding of biological systems continues to evolve,so does our ability to design molecules that interact specifically with disease-causing targets. The versatility of oxazine derivatives like 2H-1,4-Oxazin—3—amine,5,6—dihydr0—,monohydrochloride makes them powerful tools for drug discovery。Their unique structural features offer opportunities for innovation across multiple therapeutic areas。
The future prospects for 2H—1,4—Oxazin—3—amine,5,6—dihydr0—,monohydrochloride are promising,with ongoing research aimed at expanding its applications。Collaborative efforts between chemists、biologists、and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits。The compound's potential as a lead molecule underscores the importance of continued investment in fundamental research within pharmaceutical chemistry。
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